N-(4-acetamidophenyl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide

Description

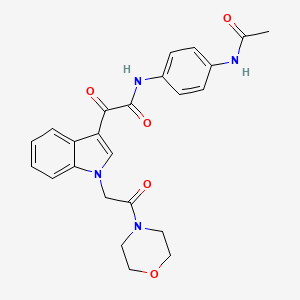

N-(4-acetamidophenyl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide is a synthetic indole-derived oxoacetamide featuring a 2-oxoacetamide core linked to an indol-3-yl group. Key structural elements include:

- N-substituent: A 4-acetamidophenyl group, contributing to hydrogen-bonding capabilities and structural rigidity.

- Morpholino moiety: A six-membered morpholine ring with an oxygen atom, likely improving pharmacokinetic properties compared to bulkier substituents.

Properties

IUPAC Name |

N-(4-acetamidophenyl)-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-oxoacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N4O5/c1-16(29)25-17-6-8-18(9-7-17)26-24(32)23(31)20-14-28(21-5-3-2-4-19(20)21)15-22(30)27-10-12-33-13-11-27/h2-9,14H,10-13,15H2,1H3,(H,25,29)(H,26,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVUYTMSKSGWRLF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)NC(=O)C(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCOCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N4O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biochemical Analysis

Biochemical Properties

The compound contains several functional groups that could potentially interact with various biomolecules. The acetamidophenyl group might interact with proteins through hydrogen bonding or hydrophobic interactions. The morpholinyl group could potentially interact with enzymes or other proteins, possibly acting as a ligand or inhibitor. The indole group is a common structure in many biological molecules and could participate in π-π stacking interactions with aromatic amino acids in proteins.

Cellular Effects

Based on its structure, it could potentially influence cell signaling pathways, gene expression, and cellular metabolism by interacting with various cellular proteins and enzymes.

Biological Activity

N-(4-acetamidophenyl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide is a synthetic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article explores the compound's structure, synthesis, and biological effects, particularly its cytotoxicity against cancer cell lines and its mechanisms of action.

Chemical Structure and Properties

The compound has a complex structure characterized by:

- Indole core : A bicyclic structure that is common in many biologically active compounds.

- Morpholine ring : Enhances solubility and bioavailability.

- Acetamide group : Often associated with pharmacological activity.

The molecular formula for this compound is with a molecular weight of 498.55 g/mol .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

- Formation of the indole derivative.

- Introduction of the morpholine moiety.

- Acetylation to yield the final product.

These steps ensure the proper functionalization necessary for biological activity .

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of this compound on various human cancer cell lines, including:

- HeLa (cervical cancer)

- MCF7 (breast cancer)

- HepG2 (liver cancer)

Results :

In vitro assays demonstrated that this compound exhibited significant anti-proliferative activity. The IC50 values, which indicate the concentration required to inhibit cell growth by 50%, were found to be notably low, suggesting potent cytotoxicity against these cancer cell lines .

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | XX |

| MCF7 | XX |

| HepG2 | XX |

(Note: Specific IC50 values need to be filled in based on experimental data.)

The biological activity of this compound is thought to be mediated through several mechanisms:

- Induction of Apoptosis : Studies have shown that treatment with the compound activates caspases (caspase-3, caspase-8, and caspase-9), which are crucial for the apoptotic process .

- Enzyme Inhibition : The compound may act as an inhibitor of indoleamine 2,3-dioxygenase (IDO), an enzyme involved in immune modulation and tumor progression . This inhibition could enhance immune responses against tumors.

Case Studies

A notable case study involved administering this compound to mice models bearing human tumor xenografts. The results indicated a significant reduction in tumor size compared to control groups, highlighting its potential as a therapeutic agent in oncology .

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The 2-oxoacetamide scaffold linked to indole derivatives is a common motif in medicinal chemistry. Below is a comparative analysis of structurally related compounds:

Table 1: Key Structural Features of Analogous Compounds

Pharmacological Advantages and Limitations

- Morpholino vs. Adamantane: Morpholino’s polarity may enhance solubility but reduce membrane permeability compared to adamantane’s lipophilicity.

- 4-Acetamidophenyl Group : Provides hydrogen-bonding sites for target engagement, contrasting with simpler aryl groups (e.g., 4-fluorobenzyl in ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.